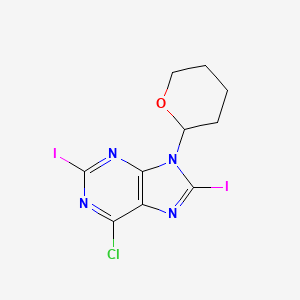

6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

CAS No.:

Cat. No.: VC16538449

Molecular Formula: C10H9ClI2N4O

Molecular Weight: 490.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClI2N4O |

|---|---|

| Molecular Weight | 490.47 g/mol |

| IUPAC Name | 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine |

| Standard InChI | InChI=1S/C10H9ClI2N4O/c11-7-6-8(16-9(12)15-7)17(10(13)14-6)5-3-1-2-4-18-5/h5H,1-4H2 |

| Standard InChI Key | ZJXSASKNXFKIRT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C(=NC(=N3)I)Cl)N=C2I |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s molecular formula is C₁₀H₉ClI₂N₄O, with a molecular weight of 490.47 g/mol . Its IUPAC name, 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine, reflects the substitution pattern:

The THP group enhances solubility and stabilizes the purine ring during synthetic modifications .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClI₂N₄O | |

| Molecular Weight | 490.47 g/mol | |

| CAS Number | 1262785-79-4 | |

| IUPAC Name | 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine | |

| Purity | ≥95% (GC) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step regioselective reactions:

-

Starting Material: 6-Chloropurine derivatives are protected at N9 using tetrahydropyran under Vorbrüggen conditions .

-

Iodination: Lithium tetramethylpiperidide (LiTMP)-mediated iodination introduces iodine at C2 and C8 .

-

Cross-Coupling: Palladium-catalyzed Sonogashira (C2) and Stille (C8) couplings install functional groups like alkynes or heteroaromatics .

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N9 Protection | THP, TMSOTf, CH₃CN | 85–90 |

| Diiodination | LiTMP, I₂, THF, –78°C | 70–75 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 1-hexyne | 60–65 |

Industrial Scaling

Automated flow reactors optimize yield (≥97% purity) while reducing reaction times . MolCore and AccelaChem utilize continuous manufacturing for bulk production .

Applications in Medicinal Chemistry

Adenosine Receptor Antagonism

The compound’s C8-heteroaromatic derivatives (e.g., furan, thiophene) exhibit dual A₂A/A₃ adenosine receptor antagonism:

-

A₂AAR Antagonism: Subnanomolar affinity (K₁,A₂A = 7.7 ± 0.5 nM) via hydrophobic subpocket binding, preventing receptor activation .

-

A₃AR Modulation: Retains antagonism but with lower selectivity due to divergent binding modes .

Table 3: Biological Activity of Select Derivatives

| Derivative | C8 Substituent | A₂AAR K₁ (nM) | A₃AR K₁ (nM) |

|---|---|---|---|

| 5d | Thienyl | 7.7 ± 0.5 | 42 ± 3 |

| 5j | Furyl | 12 ± 1 | 55 ± 4 |

Recent Advances and Future Directions

Immune-Oncology Applications

Compound 5d enhances anti-PD-L1 therapy in murine models, reducing tumor volume by 60% . Oral bioavailability (F = 45%) and half-life (t₁/₂ = 6.2 h) support clinical translation .

Structural Modifications

Ongoing studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume